molecular formula C16H24ClNO2 B1456308 4-Allyl-2-methoxyphenyl 3-piperidinylmethyl ether hydrochloride CAS No. 1220036-05-4

4-Allyl-2-methoxyphenyl 3-piperidinylmethyl ether hydrochloride

Cat. No.: B1456308
CAS No.: 1220036-05-4
M. Wt: 297.82 g/mol
InChI Key: JQKQQHPHPKZIRT-UHFFFAOYSA-N
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Description

4-Allyl-2-methoxyphenyl 3-piperidinylmethyl ether hydrochloride is a useful research compound. Its molecular formula is C16H24ClNO2 and its molecular weight is 297.82 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-Allyl-2-methoxyphenyl 3-piperidinylmethyl ether hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to modulate the expression of genes involved in efflux pump, biofilm formation, and sterol biosynthesis in azole-resistant Aspergillus fumigatus . The compound’s interaction with these biomolecules suggests its potential as an antifungal agent, particularly against drug-resistant strains.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit biofilm formation in azole-resistant Aspergillus fumigatus isolates by affecting the expression of efflux pump and biofilm-associated genes . This indicates its potential to disrupt cellular processes critical for fungal survival and pathogenicity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to modulate the expression of multidrug efflux pumps and biofilm-associated genes in Aspergillus fumigatus highlights its potential as a molecular inhibitor of key fungal survival pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that its antibiofilm activity against azole-resistant Aspergillus fumigatus isolates is sustained over a range of concentrations (312 to 500 µg/mL) . The compound’s stability and degradation over time, as well as its long-term effects on cellular function, are critical factors in its efficacy as an antifungal agent.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. For instance, its role in modulating the expression of genes involved in sterol biosynthesis suggests its impact on metabolic pathways critical for fungal cell membrane integrity .

Properties

IUPAC Name

3-[(2-methoxy-4-prop-2-enylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c1-3-5-13-7-8-15(16(10-13)18-2)19-12-14-6-4-9-17-11-14;/h3,7-8,10,14,17H,1,4-6,9,11-12H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKQQHPHPKZIRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.